2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride
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Overview
Description
2,6-Dimethoxy-9-azabicyclo[331]nonane;hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethoxyphenol with a suitable amine, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in understanding enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic applications includes exploring its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane;hydrochloride: Similar in structure but lacks the methoxy groups, which can affect its reactivity and binding properties.
2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane N-oxide:
Uniqueness
2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride is unique due to its methoxy groups, which enhance its solubility and reactivity. These functional groups also influence its binding affinity and specificity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,6-dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-12-9-5-3-8-10(13-2)6-4-7(9)11-8;/h7-11H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVGJJYNMNRRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2C(CCC1N2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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